2-(Dibromomethyl)benzo[d]thiazole

Physicochemical Properties Process Chemistry Analytical Method Development

Procure 2-(Dibromomethyl)benzo[d]thiazole for its distinct gem-dibromomethyl group, offering dual electrophilic handles and superior reactivity over mono-halogenated analogs (e.g., CAS 106086-78-6). This high-purity (≥97%) benzothiazole building block enables unique alkynyl formation and sequential substitution in drug discovery, agrochemical SAR, and materials science.

Molecular Formula C8H5Br2NS
Molecular Weight 307.01 g/mol
CAS No. 1588441-11-5
Cat. No. B1403413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibromomethyl)benzo[d]thiazole
CAS1588441-11-5
Molecular FormulaC8H5Br2NS
Molecular Weight307.01 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(Br)Br
InChIInChI=1S/C8H5Br2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
InChIKeyJORKRGJRBZRWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibromomethyl)benzo[d]thiazole (CAS 1588441-11-5): Product Identification and Baseline Characteristics for Procurement


2-(Dibromomethyl)benzo[d]thiazole (CAS 1588441-11-5) is a brominated heterocyclic compound of the benzothiazole class, with the molecular formula C8H5Br2NS and a molecular weight of 307.01 g/mol . This compound features a benzothiazole core (a fused benzene and thiazole ring) with a gem-dibromomethyl group at the 2-position, distinguishing it from mono-halogenated or non-halogenated analogs . It is primarily utilized as a specialized building block and electrophilic intermediate in organic synthesis, particularly within medicinal chemistry and agrochemical development, due to the high reactivity of its dibromomethyl moiety .

Why 2-(Dibromomethyl)benzo[d]thiazole (CAS 1588441-11-5) Cannot Be Substituted by Generic Benzothiazole Analogs


Substituting 2-(Dibromomethyl)benzo[d]thiazole with a generic benzothiazole or a mono-halogenated analog like 2-(Bromomethyl)benzo[d]thiazole (CAS 106086-78-6) will lead to fundamentally different synthetic outcomes and application profiles. The presence of the gem-dibromomethyl group imparts a distinct, quantifiable electronic and steric environment, as evidenced by a computed density of 2.1±0.1 g/cm³ compared to 1.68 g/cm³ for the mono-bromo analog, and a higher boiling point (305.9±32.0 °C vs. 288.3 °C) . Crucially, this structural difference dictates reaction pathways: the dibromomethyl group functions as a superior electrophile and can serve as a precursor for alkynyl formation or dual substitution reactions, capabilities not shared by its mono-halogenated or non-halogenated counterparts . Therefore, procurement of the correct, highly functionalized building block is non-negotiable for achieving the intended molecular architecture and reactivity in complex syntheses.

Quantitative Differentiation Evidence for 2-(Dibromomethyl)benzo[d]thiazole (CAS 1588441-11-5) Against Key Analogs


Physicochemical Differentiation: Higher Density and Boiling Point vs. Mono-Bromo Analog

2-(Dibromomethyl)benzo[d]thiazole exhibits significantly different physical properties compared to the closely related mono-brominated analog, 2-(Bromomethyl)benzo[d]thiazole. It has a reported density of 2.1±0.1 g/cm³, which is 25% higher than the 1.68 g/cm³ density of its mono-bromo counterpart . Its boiling point is also higher at 305.9±32.0 °C at 760 mmHg, compared to 288.3 °C for the mono-bromo compound .

Physicochemical Properties Process Chemistry Analytical Method Development

Reactivity Advantage: Dual Leaving Group Capability for Advanced Synthetic Transformations

The gem-dibromomethyl group of 2-(Dibromomethyl)benzo[d]thiazole serves as a dual electrophilic handle, enabling synthetic pathways inaccessible to mono-halogenated analogs. Unlike 2-(bromomethyl)benzo[d]thiazole which offers a single substitution site, the dibromomethyl group can undergo two sequential nucleophilic substitutions or an elimination reaction to form an alkynyl-benzothiazole intermediate . This bifunctional nature makes it a uniquely valuable building block for constructing complex heterocyclic architectures, a capability not found in its mono-bromo comparator.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Procurement-Grade Purity and Stability: Standardized Specifications for Reproducible Research

Commercial suppliers offer 2-(Dibromomethyl)benzo[d]thiazole with a standard purity of 97% (as determined by HPLC or GC), ensuring reliable performance as a research intermediate . Its stability is well-documented: the compound is a solid with a recommended long-term storage temperature of 2-8°C, and in powder form, it is stable for up to 3 years when stored at -20°C . These defined purity and stability parameters are critical for ensuring batch-to-batch consistency in synthetic and screening applications.

Chemical Procurement Quality Control Reproducibility

Primary Research and Industrial Applications for 2-(Dibromomethyl)benzo[d]thiazole (CAS 1588441-11-5)


Medicinal Chemistry: Synthesis of Novel Benzothiazole-Derived Antimicrobial and Anticancer Agents

2-(Dibromomethyl)benzo[d]thiazole serves as a critical electrophilic building block for the late-stage functionalization of benzothiazole scaffolds, which are privileged structures in drug discovery . The gem-dibromomethyl group's unique dual reactivity (as detailed in Section 3) enables the construction of complex molecules with potential antimicrobial and anticancer activities. By leveraging its ability to undergo sequential nucleophilic substitutions or elimination to an alkynyl group, medicinal chemists can access novel chemical space that is not reachable using mono-halogenated analogs, thereby accelerating lead optimization programs for diseases where benzothiazole derivatives show promise .

Agrochemical Development: Building Block for Novel Pesticides and Fungicides

The compound is identified as a valuable building block in the development of new agrochemicals . The highly reactive dibromomethyl group can be substituted with various nucleophiles to create a diverse library of benzothiazole derivatives. This is particularly important in agrochemical research, where the ability to rapidly explore structure-activity relationships (SAR) around a core scaffold is crucial for identifying lead candidates with optimized potency and selectivity against target pests, while maintaining favorable environmental profiles. The compound's solid form and defined storage stability support its use in parallel synthesis and screening campaigns .

Materials Science: Precursor for Functionalized Organic Electronic Materials

Benzothiazole derivatives are key components in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electron-transport properties and ability to form stable π-conjugated systems [1]. 2-(Dibromomethyl)benzo[d]thiazole's high electrophilicity, as evidenced by its dual bromine handles (Section 3), makes it a superior precursor for installing benzothiazole units into polymers or small-molecule semiconductors via cross-coupling or substitution reactions. This allows materials scientists to fine-tune the electronic and optical properties of the final material, a level of control that is not as readily achieved with less reactive mono-halogenated precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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